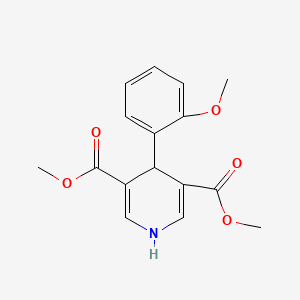

![molecular formula C18H16FN3O B5562754 6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)

6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves several novel and efficient methods. For instance, a palladium-catalyzed cascade reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide has been developed to create 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one (Zhang, Fan, & Zhang, 2016). Additionally, a Cu-catalyzed synthesis using ethyl tertiary amines as carbon sources produces 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under aerobic oxidative conditions (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure and conformation of imidazo[1,2-a]pyridine derivatives have been extensively studied using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction. One specific compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, has been confirmed and subjected to crystallographic and conformational analyses, with its molecular structure further validated by density functional theory (DFT) (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions that underline their reactivity and applicability. For example, a metal-free, three-component reaction enables the construction of imidazo[1,2-a]pyridines through the formation of C-N, C-O, and C-S bonds, showcasing broad substrate scope and functional group tolerance (Cao et al., 2014).

Physical Properties Analysis

The physical properties, such as fluorescence of imidazo[1,2-a]pyridinium ions, are significantly influenced by synthetic modifications. These ions are identified as highly emissive and water-soluble fluorophores, with dual emission pathways sensitive to pH change, highlighting their potential use in sensor applications (Hutt et al., 2012).

Aplicaciones Científicas De Investigación

Fluorescence Applications

Fluorescence Switching and pH Sensing : Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive and water-soluble fluorophores. These ions exhibit distinct de-excitation pathways responsible for either fluorescence turn-on or ratiometric response to pH changes (Hutt et al., 2012).

Low-Cost Emitters with Large Stokes' Shift : A series of imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot process, show remarkable Stokes' shift range and can be used as luminescent materials (Volpi et al., 2017).

Fluorescent Probes for Membrane Dynamics : Imidazo[1,5-a]pyridine-based fluorophores, synthesized via a one-pot cyclization process, are suitable candidates as cell membrane probes to monitor cellular health and explore biochemical pathways (Renno et al., 2022).

Fluorescent Probes for Mercury Ion Detection : Certain imidazo[1,2-a]pyridine derivatives, obtained through a one-pot reaction, have been shown to be efficient fluorescent probes for mercury ion detection in various solutions (Shao et al., 2011).

Therapeutic Applications

Imaging Agents for Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging amyloid plaques in Alzheimer’s disease, demonstrating promise as radioligands for brain imaging (Zeng et al., 2006).

Antiviral Activity : Imidazo[1,2-a]pyridines with specific structural modifications have shown significant antiviral activities against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) (Véron et al., 2007).

Versatile Scaffold for Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, potentially useful in various biochemical applications (Alcarazo et al., 2005).

Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities (Deep et al., 2016).

Mecanismo De Acción

The compound is a Trk inhibitor, which means it inhibits the function of tropomyosin receptor kinases (TrkA/B/C) . Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . TrkA/B/C is also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Direcciones Futuras

The development of suitable positron emission tomography (PET) radioligands would allow an in vivo exploration of this versatile potential therapeutic target . The compound is part of a series of fluorinated Trk inhibitors that constitute novel lead radioligands with about 2- to 3- orders of magnitude increased TrkB/C potencies compared to previous lead tracers . These compounds display favorable selectivity profiles and physicochemical parameters for translation into in vivo PET imaging agents .

Propiedades

IUPAC Name |

[3-(2-fluorophenyl)pyrrolidin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c19-16-4-2-1-3-15(16)13-7-9-22(11-13)18(23)14-5-6-17-20-8-10-21(17)12-14/h1-6,8,10,12-13H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHSMYFSWIHUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2F)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

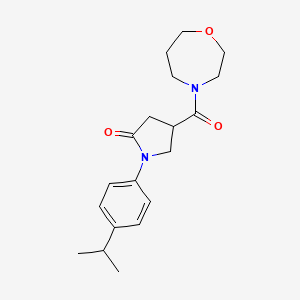

![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

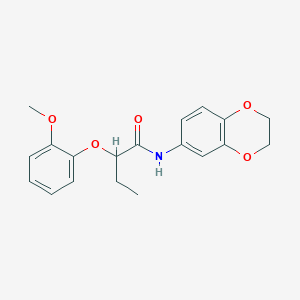

![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)

![4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)

![1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5562749.png)

![1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)

![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)